N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
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Overview
Description
N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, division, and differentiation. By inhibiting the activity of protein kinases, this compound can regulate cellular processes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can regulate cellular processes and potentially inhibit the growth of cancer cells. Additionally, this compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to cross the blood-brain barrier and inhibit the activity of protein kinases in the brain.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has several advantages and limitations for lab experiments. One of the significant advantages is its ability to inhibit the activity of protein kinases, making it a valuable tool for studying cellular processes. However, this compound has limitations, including its potential toxicity and limited solubility in water. Additionally, the synthesis of this compound can be challenging and time-consuming, making it less accessible for some researchers.
Future Directions
There are several future directions for the study of N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide. One of the significant directions is the continued study of its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Future studies could also focus on developing more efficient synthesis methods for this compound and improving its solubility in water to make it more accessible to researchers.
Synthesis Methods
The synthesis of N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 1-cycloheptyl-4-methoxy-3-nitroso-6-oxopyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and isolation processes. This synthesis method has been optimized to ensure the highest purity and yield of the compound.
Scientific Research Applications
N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential applications in various fields of research. One of the significant applications of this compound is its use as a biochemical probe to study the activity of protein kinases. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-cycloheptyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-9-11-16(12-10-14)23-18(24)13-17(26-2)19(22-23)20(25)21-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNWVWQHFKUJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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